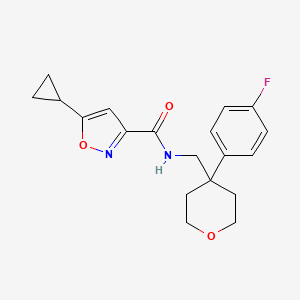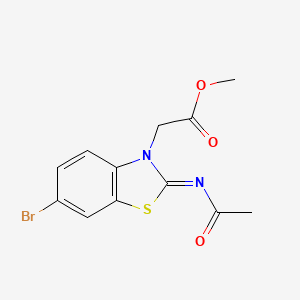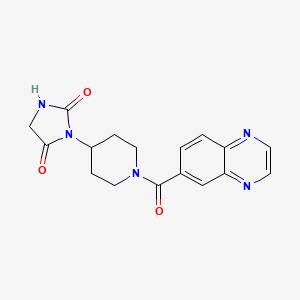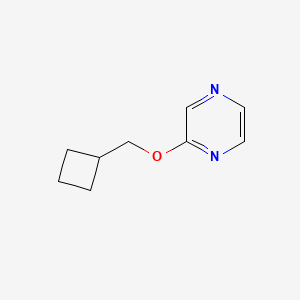
5-cyclopropyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 5-cyclopropyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide involves multiple steps, including condensation reactions and cyclization. For instance, the synthesis of a similar compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was achieved by condensing dimethylamine with an intermediate that was prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate through cyclization with a fluorinated butane dione and subsequent saponification . Another related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, was synthesized using a one-pot tandem Knoevenagel-cyclocondensation reaction facilitated by an eco-friendly catalyst, trisodium citrate dihydrate .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of multiple rings, including pyrazole, pyran, and phenyl rings. The crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate reveals that the pyran and pyrazole rings are almost coplanar, while the phenyl ring is nearly perpendicular to these two rings. The pyran ring adopts a boat conformation, and the overall structure is stabilized by various hydrogen interactions and weak π-π interactions .
Chemical Reactions Analysis
The compounds synthesized exhibit reactivity that is typical for their functional groups. For example, the amide group in the pyrazolo[1,5-a]pyrimidine-3-carboxamide compound can participate in hydrogen bonding, which may influence its biological activity . The presence of cyano and carboxylate groups in the pyrazole-3-carboxylate compound also suggests potential reactivity, such as nucleophilic addition or substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The crystal structure analysis provides insights into the solid-state properties, such as the conformation of the rings and the types of intermolecular interactions present. These properties can affect the solubility, stability, and reactivity of the compounds. The presence of fluorine atoms can also influence the lipophilicity and potential bioavailability of the compounds .
Biological Activity and Case Studies
The biological activity of these compounds has been evaluated in various studies. The pyrazolo[1,5-a]pyrimidine-3-carboxamide compound showed effective inhibition of the proliferation of some cancer cell lines, indicating its potential as an anticancer agent . Similarly, a series of N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides were examined for their inhibitory effects on tumor-associated carbonic anhydrase isoenzymes and cytotoxicities towards different cancer cell lines. Some compounds demonstrated moderate cytotoxicity and cell-specific activity, suggesting the need for further molecular modification to enhance their anticancer drug candidate potency .
科学的研究の応用
Synthesis and Characterization
- Research has focused on synthesizing and characterizing novel compounds with structures related to "5-cyclopropyl-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide". For instance, the synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives have been reported, emphasizing their potential as building blocks in medicinal chemistry due to the presence of functional groups that allow further functionalization (Surmont et al., 2011).
Cytotoxicity and Antimicrobial Activity
- Some studies have explored the cytotoxicity of newly synthesized compounds against various cancer cell lines, suggesting their potential application in anticancer research. For example, novel pyrazolo[1,5-a]pyrimidines and their Schiff bases have been investigated for their cytotoxicity against four human cancer cell lines, indicating the relevance of structural features to their biological activities (Hassan et al., 2015).
- Additionally, antimicrobial activities of novel 1,5-diaryl pyrazoles have been evaluated against various bacterial and fungal strains, revealing the importance of pyrazole derivatives in the development of new antimicrobial agents (Ragavan et al., 2010).
Medicinal Chemistry and Drug Development
- The development of histamine H3 receptor antagonists through a scaffold hopping strategy has been described, showcasing the design and synthesis of compounds with good H3 receptor affinity, selectivity, and desirable pharmacokinetic properties. This research highlights the potential of such compounds in therapeutic applications, particularly in treating disorders related to the histamine H3 receptor (Gao et al., 2015).
特性
IUPAC Name |
5-cyclopropyl-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c20-15-5-3-14(4-6-15)19(7-9-24-10-8-19)12-21-18(23)16-11-17(25-22-16)13-1-2-13/h3-6,11,13H,1-2,7-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRBPYUQQWDHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-[2-[2-oxo-2-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2537689.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2537690.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide](/img/structure/B2537692.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide](/img/structure/B2537694.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide](/img/structure/B2537695.png)
![N1-[cyano(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide](/img/structure/B2537697.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2537698.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2537700.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-N'-phenylurea](/img/structure/B2537704.png)
